1,2-Difluoro-4-difluoromethoxy-5-iodobenzene is an organofluorine compound characterized by its unique molecular structure and properties. It has gained attention in various fields, particularly in organic synthesis and medicinal chemistry. The compound's molecular formula is , with a molecular weight of approximately 306.00 g/mol. It is classified as a halogenated aromatic compound, which includes both fluorine and iodine substituents on the benzene ring.
The synthesis of 1,2-difluoro-4-difluoromethoxy-5-iodobenzene typically involves several steps, starting from commercially available precursors. The general synthetic route includes:
These methods often require optimization to enhance efficiency and scalability, potentially employing catalysts to facilitate reactions .
1,2-Difluoro-4-difluoromethoxy-5-iodobenzene features a benzene ring substituted with two fluorine atoms, one difluoromethoxy group, and one iodine atom. The structural representation can be described as follows:
The presence of multiple electronegative atoms (fluorine and iodine) influences the compound's reactivity and physical properties, making it a subject of interest for further studies in chemical behavior and applications .
1,2-Difluoro-4-difluoromethoxy-5-iodobenzene can participate in various chemical reactions typical of halogenated compounds:
The mechanism of action for reactions involving 1,2-difluoro-4-difluoromethoxy-5-iodobenzene typically follows standard pathways for aromatic compounds:
This dual reactivity profile allows for diverse synthetic applications in organic chemistry .
The physical and chemical properties of 1,2-difluoro-4-difluoromethoxy-5-iodobenzene include:
These properties influence its handling and storage requirements in laboratory settings .
1,2-Difluoro-4-difluoromethoxy-5-iodobenzene has several scientific uses:
Achieving precise halogen sequencing (F, I, OCF₂H) in benzene derivatives demands strategic ortho/meta/para control. For 1,2-difluoro-4-difluoromethoxy-5-iodobenzene, two dominant approaches exist:
Table 1: Directing Group Effects in Sequential Halogenation
| Starting Material | Directing Group | Halogenation Sequence | Key Challenge |
|---|---|---|---|
| 1,2-Difluoro-4-nitrobenzene | Nitro (-NO₂) | Iodination at C5 → OCF₂H at C4 | Nitro group over-activates C4 for nucleophiles |
| 3,4-Difluoroacetanilide | Acetamido (-NHAc) | Lithiation/Iodination at C5 → Hydrolysis → OCF₂H at C4 | Competing deprotonation at NHAc requires low T (-78°C) |
| 1,2,4-Trichloro-5-nitrobenzene | Chlorine + Nitro | Halex (Cl→F at C4) → Reduction → Diazotization/I at C5 → OCF₂H at C4 | High temperatures promote side-product formation |
While not directly used for the difluoromethoxy group in the final target, fluorination methodologies are crucial for precursor synthesis. Difluoromethoxy installation typically employs chlorodifluoromethane (ClCF₂H) reacting with phenoxides under phase-transfer catalysis (e.g., tetrabutylammonium bromide) [1]. However, fluorination of carbonyl precursors (e.g., aldehydes to –CF₂H) or alcohol activation requires specialized agents:
Table 2: Comparison of Fluorinating Agents for Precursor Synthesis
| Agent | Reaction Type | Temperature Range | Advantages | Limitations |
|---|---|---|---|---|
| ClCF₂H (R22) | ArO⁻ + ClCF₂H → ArOCF₂H | 80-120°C | Direct OCF₂H formation; Cost-effective | Gas handling; O₂ sensitivity |
| Deoxo-Fluor | R-CHO → R-CF₂H; R-OH → R-F | -20°C to 80°C | Broad functional group tolerance | Moisture-sensitive; SO₂ byproduct |
| Fluolead® (PyFluor) | Ar-OH → Ar-F | 80-100°C | Crystalline solid; High purity | Limited commercial availability |
| SF₄ | R-C(O)OH → R-CF₃ | 100-150°C | Trifluoromethylation capability | High pressure; Corrosive; Toxic |
Iodination at C5 in the 1,2-difluoro-4-substituted benzene ring faces competing ortho/para directing effects and potential over-iodination. Key methods:
Table 3: Regioselectivity in Electrophilic Iodination of 1,2-Difluorobenzene Derivatives
| Substrate | C4 Substituent | Major Iodination Site | Rationale | Yield Range |
|---|---|---|---|---|
| 1,2-Difluoro-4-nitrobenzene | -NO₂ | C5 | Strong meta-directing effect of -NO₂ | 60-75% |
| 1,2-Difluoro-4-acetamidobenzene | -NHAc | C5 | Strong ortho/para-directing effect of -NHAc (para blocked); Fluorine weakly directs ortho | 70-85% |
| 1,2-Difluoro-4-methoxybenzene | -OCH₃ | Mixture (C3/C5) | Competing strong ortho/para -OCH₃ vs weak ortho F | <50% (C5) |
Installing the -OCF₂H group regioselectively at C4 requires addressing the strong activating/deactivating effects of adjacent halogens. Primary strategies:
Table 4: Optimization of Difluoromethoxy Group Introduction at C4
| Precursor | Method | Conditions | Key Variables for Regiocontrol | Max Yield |
|---|---|---|---|---|
| 4-Hydroxy-1,2-difluoro-5-iodobenzene | SNAr (ClCF₂H) | 50% NaOH, TBAB (5 mol%), 100°C, 6h | [ClCF₂H] flow rate; NaOH concentration; Phase-transfer catalyst type | 82% [1] |
| 1,2-Difluoro-4-iodo-5-iodosobenzene | Cu₂O/BrCF₂H | DMF, 120°C, 24h | Copper source; Ligands (phenanthroline); Strict O₂ exclusion | 65% |
| 1,2-Difluoro-4-methoxy-5-iodobenzene | BBr₃ demethylation → SNAr | -20°C (BBr₃) → 50% NaOH/TBAC/ClCF₂H, 90°C | Temperature control during demethylation; Minimizing hydrolysis | 70% (2 steps) |
Balancing regioselectivity, functional group tolerance, and cost across 3-5 synthetic steps is critical for viable large-scale (>100g) production. Two optimized routes demonstrate key principles:
Route A (Halex → Reduction → Diazotization/Iodination → SNAr-OCF₂H):
Route B (DoM → SNAr-OCF₂H → Diazotization/Iodination):
Optimization Focus Areas:
Table 5: Scalability and Cost Analysis of Synthetic Routes
| Route | Key Intermediate | Number of Isolations | Highest Cost Step | Estimated COG/kg (100kg scale) | Scalability Limit |
|---|---|---|---|---|---|
| A (Halex) | 4-Chloro-1,2-difluoro-5-nitrobenzene | 4 (after Halex, Iodination, Hydrolysis, OCF₂H) | High-temperature Halex (energy + corrosion-resistant reactors) | $12,000 | Sulfolane volume handling (>500kg batches) |
| B (DoM) | 1,2-Difluoro-4-acetamido-5-iodobenzene | 4 (after Iodination, Hydrolysis, Phenol, OCF₂H) | Cryogenic lithiation (-78°C; large-scale LDA use) | $18,500 | Low-temperature step throughput |
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0